(R)-Ru(OAc)2(BINAP)
Overview
Description
“®-Ru(OAc)2(BINAP)” is a chiral catalyst that is used in asymmetric hydrogenation reactions . Its full name is Diacetato [®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) . It has an empirical formula of C48H38O4P2Ru and a molecular weight of 841.83 .
Synthesis Analysis
The synthesis of “®-Ru(OAc)2(BINAP)” involves the preparation of ditriflate of binaphthol, followed by the preparation of “®-(+)-BINAP” through a series of reactions . The process involves the use of palladium (II) triflate and diphenylphosphine .
Molecular Structure Analysis
“®-Ru(OAc)2(BINAP)” consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions . The dihedral angle between the naphthyl groups is approximately 90° .
Chemical Reactions Analysis
“®-Ru(OAc)2(BINAP)” can be used as a catalyst for the asymmetric hydrogenation of 1,1’-disubstituted olefins, such as 1-methyleneindan and 1-methylenetetralins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid .
Physical And Chemical Properties Analysis
“®-Ru(OAc)2(BINAP)” is a powder form substance . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis Improvements
- Improved Synthesis Methods : New methods for the synthesis of Ru(BINAP) complexes have been developed, leading to a high-yield synthesis of Ru(BINAP)(OAc)2 (Chana & Laneman, 1994).
Chemical Reactions and Bonding
- P-C Bond Splitting and NMR Studies : Ru(OAc)2(BINAP) has been studied for its P-C bond splitting reaction, revealing the production of acetic anhydride and water. This has led to an understanding of the reaction's end products (Geldbach, Reijer, Wörle, & Pregosin, 2002).
- Ruthenium(II) Alkyl Binap Complexes : Investigations into Ru(II) complexes with BINAP ligands have revealed novel bonding and cyclometalation reactions, providing insights into the chemistry of these complexes (Geldbach, Pregosin, & Albinati, 2003).
- Ru-BINAP in Asymmetric Hydrogenation : Ru(BINAP) complexes have been found effective in catalyzing the asymmetric hydrogenation of various compounds, providing a method for producing optically active substances (Zhou, Tang, Wang, Li, & Zhang, 2002).
Structural Characterization
- Structural Studies of Ru-BINAP Complexes : Solid-state structures of Ru-BINAP complexes have been reported, enhancing the understanding of their molecular configuration and bonding characteristics (Geldbach, Pregosin, Rizzato, & Albinati, 2006).
Catalysis and Chemical Transformations
- Catalytic Applications : Ru(BINAP) complexes have been applied in various catalytic processes, including asymmetric hydrogenation, demonstrating their utility in organic synthesis (Ishiga, Ohta, Kodama, & Tobisu, 2021).
IndustrialApplications and Synthesis
- Industrial Scale Synthesis : Ru(BINAP) complexes have been synthesized and characterized for use in large-scale industrial applications, particularly in catalytic processes (Akutagawa, 1995).
Safety And Hazards
Future Directions
The use of palladium-catalyzed cross-coupling of C–O electrophiles with a focus on catalytic systems, reaction type, and class of C–O coupling partners is an emerging strategy in the field of heterogeneous catalysis . The use of more versatile, more functional group tolerant, and highly active palladium catalysts likely represents a practical solution to the broadly applicable cross-coupling of various C–O bonds across diverse chemical disciplines .
properties
IUPAC Name |
acetic acid;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4); | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANQJWCSQJDBEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40O4P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ru(OAc)2(BINAP) | |
CAS RN |
261948-85-0, 325146-81-4 | |
Record name | Bisacetato[(1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenylphosphin]]ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) Ru(OAc)2[(R)-binap] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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